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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate
CAS No.: 1391194-67-4
Cat. No.: B570664

Get Quote

Technical Comparison: (2R)- vs. (2S)-Octyl-a-
Hydroxyglutarate
Executive Summary: The Enantiomer Divergence

While (2R)- and (2S)-2-hydroxyglutarate (2-HG) are chemically identical in mass and solubility,
they exhibit distinct biological activities due to the chiral specificity of their protein targets.

e Octyl-(2R)-2-HG (D-isomer): Mimics the "oncometabolite" produced by mutant IDH1/2
enzymes. Its primary mechanism is the potent inhibition of TET DNA demethylases and Jm|C
histone demethylases, driving a hypermethylator phenotype and blocking cellular
differentiation.

¢ Octyl-(2S)-2-HG (L-isomer): Mimics the metabolite produced under hypoxia or acidic pH. Its
primary mechanism is the potent inhibition of EGLN prolyl hydroxylases, leading to the
stabilization of HIF-1a and modulation of T-cell fitness.
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Crucial Experimental Note: Endogenous 2-HG is poorly cell-permeable. The Octyl-ester
modification increases lipophilicity, allowing rapid membrane translocation. Once intracellular,
ubiquitous esterases hydrolyze the octyl group, releasing the active polar 2-HG enantiomer.

Mechanistic Comparison & Target Specificity
The biological divergence stems from how each enantiomer fits into the active site of
-ketoglutarate (

-KG) dependent dioxygenases. Although both compete with

-KG, their binding affinities differ significantly across enzyme families.

Differential Inhibition Profile[1][2]
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Pathway Visualization: The Chiral Bifurcation

The following diagram illustrates how the two enantiomers diverge in their signaling cascades.
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Caption: Divergent signaling pathways of 2-HG enantiomers. Red arrows indicate inhibition.
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Experimental Performance & Data
Quantitative Inhibition Data (IC50 / % Inhibition)

Note: Values vary by assay conditions (buffer,

-KG concentration). These represent consensus trends from comparative studies (e.g., Xu et

al., Koivunen et al.).

Enzyme Target

(2R)-2-HG Activity

(2S)-2-HG Activity

Notes

TET2

(2R) is significantly

more potent at

IC50: ~10-30 pM IC50: >100 uM physiological
-KG levels.
Both inhibit, but (2R)
o o consistently shows
KDM4C 98% Inhibition 90% Inhibition

higher potency in

methylation assays.

(2S) is the dominant

EGLN1 (PHD2) IC50: >500 pM IC50: ~20-50 pM -
HIF stabilizer.
Both inhibit FTO, but
(2R) is the relevant
FTO IC50: ~20 uM IC50: ~20 uM

context for IDH-

mutant leukemia.

Cellular Response Validation

When treating cells (e.g., U87 glioblastoma, HelLa, or CD8+ T-cells) with 0.5 - 1.0 mM Octyl-

ester:

o HIF-1a Western Blot:

o (25)-Octyl-2-HG: Strong band appearance within 3-6 hours (comparable to DMOG or 1%
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o (2R)-Octyl-2-HG: Faint or no band (unless used at very high concentrations >2mM).

e 5-hmC Dot Blot (DNA Methylation):

o (2R)-Octyl-2-HG: Significant reduction in 5-hmC signal after 48-72 hours (indicating TET
inhibition).

o (2S)-Octyl-2-HG: Minimal change in 5-hmC levels at equivalent concentrations.

Validated Experimental Protocol

Objective: To treat adherent cell lines with Octyl-2-HG to simulate oncometabolic or hypoxic
signaling.

Reagents
e (2R)-Octyl-a-hydroxyglutarate: (CAS: 1391194-67-4)[2][3]

e (2S)-Octyl-a-hydroxyglutarate: (CAS: 1391194-50-5)
e Solvent: DMSO (Stock concentration: 100 mM or 200 mM).

e Culture Media: DMEM or RPMI + 10% FBS.

Protocol Steps

e Stock Preparation:
o Dissolve the lyophilized Octyl-2-HG solid in high-grade DMSO to create a 200 mM stock.

o Critical: Aliquot into small volumes (e.g., 20 pL) and store at -20°C or -80°C. Avoid
repeated freeze-thaw cycles as the ester bond is moisture-sensitive.

o Cell Seeding:

o Seed cells (e.g., 200,000 cells/well in a 6-well plate) and allow them to attach overnight
(12-16 hours). Target 60-70% confluency at the time of treatment.

e Treatment (The "Pulse"):
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o Dilute the stock directly into fresh, pre-warmed culture media to the final working
concentration.

o Standard Screening Dose:0.5 mM (500 pM).
o Dose-Response Range: 0.1 mM to 2.0 mM.

o Note: Do not premix in media for long periods before adding to cells; the octyl ester can
hydrolyze spontaneously in aqueous media (half-life ~hours to days depending on pH),
reducing permeability.

e |ncubation:

o For HIF-1a stabilization: Incubate for 4 to 8 hours. Harvest lysates immediately (keep cold
to prevent HIF degradation).

o For Epigenetic Changes (Methylation): Incubate for 48 to 96 hours.

o Refeeding: For long incubations (>24h), replace media with fresh Octyl-2-HG containing
media every 24 hours to maintain intracellular concentrations, as the compound is
metabolized and hydrolyzed.

e Readout:
o Perform Western Blot (HIF-1a, H3K9me3) or Dot Blot (5-hmC).

o Control: Use Octyl-a-KG or DMSO vehicle as a negative control to ensure effects are not
due to the octyl tail or solvent.

Workflow Visualization
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Caption: Optimal workflow for Octyl-2-HG cell treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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